molecular formula C23H28N8O2 B2909973 1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1058205-12-1

1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2909973
CAS No.: 1058205-12-1
M. Wt: 448.531
InChI Key: FATKUCQYZZQQOK-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine-pyrrolidin-2-one scaffold via a carbonyl group, with a 3,4-dimethylphenyl substituent. The triazolo-pyrimidine moiety is a heterocyclic system known for its role in modulating biological targets such as kinases or phosphodiesterases (PDEs) . Structural characterization of such compounds often employs NMR and X-ray crystallography (e.g., via SHELX software for crystallographic refinement) .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2/c1-4-31-22-20(26-27-31)21(24-14-25-22)28-7-9-29(10-8-28)23(33)17-12-19(32)30(13-17)18-6-5-15(2)16(3)11-18/h5-6,11,14,17H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATKUCQYZZQQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC(=C(C=C5)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N7OC_{20}H_{25}N_{7}O, with a molecular weight of approximately 395.46 g/mol. The structure features a pyrrolidinone ring, a piperazine moiety, and a triazolopyrimidine unit, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolopyrimidine have shown significant anticancer activity against various cancer cell lines. The compound's mechanism of action includes:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the S phase in leukemia cells.
  • Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and caspase-3 while suppressing anti-apoptotic proteins like Bcl-2 .

Selectivity and Efficacy

In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, it showed an IC50 value of 0.87 μM against the MGC-803 gastric cancer cell line, indicating potent anticancer efficacy .

Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with key signaling pathways involved in cancer progression:

  • PI3K/Akt Pathway : The compound demonstrated comparable activity to established inhibitors like Duvelisib against PI3Kδ with IC50 values of 0.0034 μM.
  • Induction of Apoptosis : Treatment resulted in increased early and late apoptosis rates in HL60 leukemia cells, suggesting a robust pro-apoptotic effect .

Case Studies

Several case studies have explored the biological activity of related compounds within the same chemical class:

  • A study evaluated a series of triazolopyrimidine derivatives for anticancer properties, finding that modifications at specific positions significantly enhanced their efficacy against multiple cancer types .
  • Another investigation focused on dual-target inhibitors derived from phenylpyrazolo[3,4-d]pyrimidine scaffolds, revealing their potential in inhibiting both EGFR and VGFR2 pathways, crucial for tumor growth and metastasis .

Data Summary Table

Biological ActivityObserved EffectsIC50 Values (μM)References
Anticancer ActivityInduces apoptosis0.87 (MGC-803)
Cell Cycle ArrestS phase arrest-
PI3K InhibitionComparable to Duvelisib0.0034
SelectivityHigh selectivity towards cancer cells-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyrimidine Cores

Compound 42 (from ):

  • Structure : 1-(4-(3-(2-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenyl)pyrrolidin-2-one.
  • Key Differences : Replaces the triazolo[4,5-d]pyrimidine with a triazolo-thiadiazine ring and substitutes the 3,4-dimethylphenyl group with a 2-ethoxyphenyl moiety.
  • Bioactivity : Demonstrated efficacy in enhancing CXCR4 signaling and diabetic wound healing .

PDE Inhibitor (from ):

  • Structure : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one.
  • Key Differences: Pyrazolo-pyrimidinone core instead of triazolo-pyrimidine, with a sulfonyl-piperazine linker.
  • Bioactivity : Targets PDE enzymes, highlighting the role of heterocyclic cores in enzyme inhibition .
Pyrrolidin-2-one Derivatives

Compound from :

  • Structure: A complex pyrrolidin-2-one derivative with triazine and dimethylamino-benzylidene groups.
  • Key Differences : Lacks the triazolo-pyrimidine system but shares the pyrrolidin-2-one moiety, emphasizing its role in improving pharmacokinetic properties .
Data Table: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 3,4-Dimethylphenyl, piperazine-carbonyl Not explicitly stated (inferred kinase/PDE modulation)
Compound 42 Triazolo-thiadiazine 2-Ethoxyphenyl CXCR4 signaling, diabetic wound healing
PDE Inhibitor Pyrazolo[4,3-d]pyrimidinone Sulfonyl-piperazine PDE enzyme inhibition
Compound Triazine-linked pyrrolidin-2-one Dimethylamino-benzylidene Structural complexity for solubility
Research Findings and Mechanistic Insights
  • Substituent Effects : The 3,4-dimethylphenyl group may improve lipophilicity and membrane permeability relative to the 2-ethoxyphenyl group in Compound 42, which prioritizes polar interactions .
  • NMR Profiling: highlights that minor shifts in NMR chemical shifts (e.g., regions A and B) can pinpoint substituent locations, a method applicable to verifying the target compound’s structure .
Limitations and Contradictions
  • Bioactivity Data : Direct bioactivity data for the target compound is absent in the provided evidence; comparisons rely on structural extrapolation.
  • Lumping Strategy: notes that structurally similar compounds may exhibit divergent bioactivities despite shared cores, urging caution in predictive modeling .

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